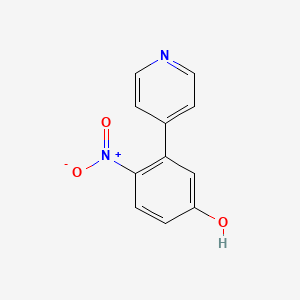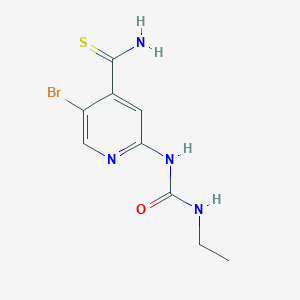
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-2-pyridine, is reacted with an amine to introduce the amino group at the 5-position.
Piperazine Ring Formation: The intermediate is then reacted with piperazine to form the piperazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to the amino group.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound and its derivatives may have potential therapeutic applications, such as in the treatment of neurological disorders or as antimicrobial agents.
Industry
In the industrial sector, the compound may be used in the synthesis of agrochemicals or as a building block for specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid methyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester
- 4-(5-Amino-3-chloro-pyridin-2-yl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester derivative may offer unique properties such as increased stability or altered pharmacokinetics compared to other ester derivatives. This can make it more suitable for certain applications, such as in drug development where stability and bioavailability are crucial.
Propiedades
Fórmula molecular |
C14H21ClN4O2 |
|---|---|
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-amino-3-chloropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)12-11(15)8-10(16)9-17-12/h8-9H,4-7,16H2,1-3H3 |
Clave InChI |
MGJJWQPUNAQTLI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[4-(1H-Indol-3-yl)-piperidine-1-carbonyl]-benzonitrile](/img/structure/B8322338.png)

